5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid
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Overview
Description
5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid is an organic compound with the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a cyclopropylcarbonylamino group at the 2nd position on the benzoic acid ring . It is typically a white to yellow solid and is used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-[(cyclopropylcarbonyl)amino]benzoic acid using bromine in the presence of a catalyst and an organic solvent . The reaction conditions are typically mild, and the process yields a high purity product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar in structure but with a chlorine atom instead of the cyclopropylcarbonylamino group.
2-Amino-5-bromobenzoic acid: Contains an amino group instead of the cyclopropylcarbonylamino group.
5-Bromo-2-fluorobenzoic acid: Similar structure with a fluorine atom instead of the cyclopropylcarbonylamino group.
Uniqueness
5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid is unique due to the presence of the cyclopropylcarbonylamino group, which imparts specific chemical and biological properties that are not observed in its analogs . This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-(cyclopropanecarbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-7-3-4-9(8(5-7)11(15)16)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDQATMQWYORNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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